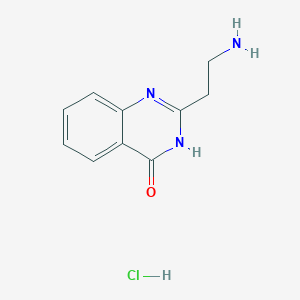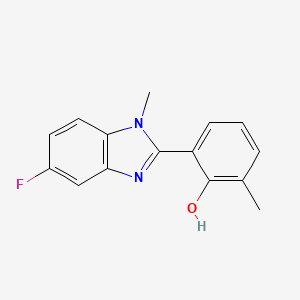
2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol
Overview
Description
This compound, also known by its CAS Number 1184360-93-7, is a chemical with a molecular weight of 242.25 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11FN2O/c1-17-13-6-5-10 (15)8-12 (13)16-14 (17)9-3-2-4-11 (18)7-9/h2-8,18H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, no further physical or chemical properties were found in the available resources.Scientific Research Applications
Radioligand Development for PET Imaging
One application of this compound is in the development of radioligands for positron emission tomography (PET) imaging. For example, a study by Siméon et al. (2007) focused on synthesizing 2-fluoromethyl analogs for targeting metabotropic glutamate subtype-5 receptors (mGluR5s). They found a particular compound with high affinity and potency for mGluR5, which was labeled with fluorine-18 for PET imaging. This compound showed high uptake in mGluR5 receptor-rich regions in monkey brains, demonstrating its potential as a PET radioligand for studying mGluR5 in human subjects (Siméon et al., 2007).
Herbicidal Activity
Research by Huang et al. (2005) explored the herbicidal properties of compounds similar to 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol. They investigated a series of compounds synthesized from 5-fluoro-2-nitrophenol, aiming to identify new herbicides with high efficacy and broad-spectrum activity. Preliminary bioassays showed that some of these compounds exhibited commercial levels of herbicidal activity, comparable to other protox-inhibiting herbicides (Huang et al., 2005).
Synthesis Techniques
Menteşe et al. (2015) described the synthesis of a new series of benzimidazole derivatives starting from 5-fluoro-2-nitrophenol, similar in structure to the compound . Their synthesis approach involved microwave heating, indicating a method that could be applicable to synthesizing related compounds (Menteşe et al., 2015).
Fluorescence Studies
Matwijczuk et al. (2018) conducted fluorescence studies on compounds structurally similar to this compound. They analyzed how molecular aggregation and the position of the amino group affect fluorescence, providing insights that could be valuable for applications in bioactive compound research (Matwijczuk et al., 2018).
Pharmaceutical Applications
Pejchal et al. (2011) synthesized a series of ureas containing a fluorobenzothiazole moiety and tested their inhibition activity on acetylcholinesterase and butyrylcholinesterase. This research could inform the development of pharmaceuticals targeting these enzymes (Pejchal et al., 2011).
Antitubercular Activity
Venugopal et al. (2020) explored the anti-tubercular activity of a series of compounds derived from 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. This indicates potential for antimicrobial applications of compounds related to this compound (Venugopal et al., 2020).
properties
IUPAC Name |
2-(5-fluoro-1-methylbenzimidazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-9-4-3-5-11(14(9)19)15-17-12-8-10(16)6-7-13(12)18(15)2/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDDYLZRZNBJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
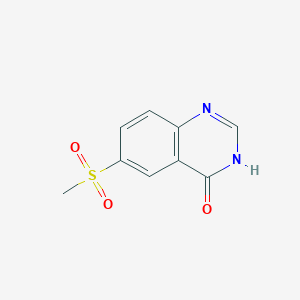
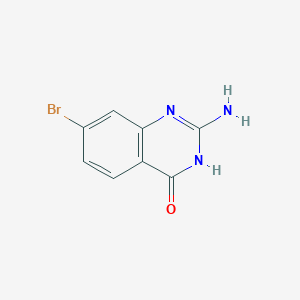
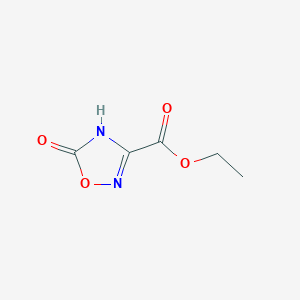
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
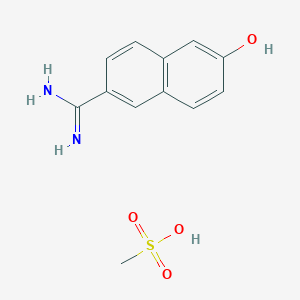
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)


